molecular formula C17H17ClN4OS B6446916 3-chloro-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640892-20-0

3-chloro-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine

Cat. No. B6446916
CAS RN: 2640892-20-0
M. Wt: 360.9 g/mol
InChI Key: MEQCEQFRXJVQDP-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine” is a type of thiazole-based heterocycle . Thiazole-based heterocycles are renowned pharmacophores in drug discovery . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .

Mechanism of Action

Target of Action

The primary target of 3-chloro-4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for tumor-targeted therapy .

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K signaling pathway . This pathway plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation . The inhibition of this pathway can lead to the suppression of these cellular functions, which is particularly beneficial in the context of cancer treatment.

Pharmacokinetics

The structure-activity relationships (sar) study showed that certain functionalities and structural units were important for pi3kα inhibitory activity . These could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the potent inhibition of PI3K, leading to the suppression of the PI3K signaling pathway . This suppression can have various molecular and cellular effects, particularly in the context of cancer cells where it can inhibit cell growth, proliferation, and survival .

properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c18-13-9-19-5-1-15(13)23-11-12-3-7-22(8-4-12)17-21-14-10-20-6-2-16(14)24-17/h1-2,5-6,9-10,12H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQCEQFRXJVQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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